

Comparative Analysis of MMP-2 Inhibitor IC50 Values

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Compound of Interest

Compound Name: *MMP-2 Inhibitor II*

Cat. No.: *B1662408*

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The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for a range of MMP-2 inhibitors. For context, values for other MMPs are included where available to indicate the selectivity profile of each compound. Lower IC50 values denote higher potency.

Inhibitor	MMP-2 IC50/Ki	Selectivity Profile (IC50/Ki for other MMPs)
Compound 19	0.3 nM[3]	Negligible activity towards MMP-1 and MMP-7.[3]
Analogue of CGS-27023A	0.7 nM[4]	MMP-1: 104 nM, MMP-3: 0.7 nM, MMP-9: 2.5 nM.[4]
Ilomastat (GM6001)	1.1 nM[5]	Broad Spectrum. MMP-1: 1.5 nM, MMP-3: 1.9 nM, MMP-9: 0.5 nM.[5]
Compound 18	1.4 nM[3]	Negligible activity towards MMP-1 and MMP-7. MMP-9: 98 nM, MMP-14: 65 nM.[3]
Marimastat (BB2516)	6 nM[5]	Broad Spectrum. MMP-1: 5 nM, MMP-7: 13 nM, MMP-9: 3 nM, MMP-14: 9 nM.[5]
CGS-27023A (MMI270)	11 nM[4]	MMP-1: 33 nM, MMP-3: 13 nM, MMP-9: 8 nM, MMP-13: 6 nM.[4]
ARP-100	12 nM[5]	Selective. MMP-1: >50 µM, MMP-3: 4.5 µM, MMP-7: >50 µM, MMP-9: 0.2 µM.[5]
SB-3CT	13.9 nM (Ki)[5]	High selectivity for gelatinases. MMP-9: 600 nM (Ki).[5]
MMP-2/MMP-9 Inhibitor II	17 nM[6]	Dual inhibitor. MMP-9: 30 nM. [6]
Prinomastat (AG3340)	0.05 nM (Ki)[5]	Broad Spectrum. MMP-1: 79 nM, MMP-3: 6.3 nM, MMP-9: 5.0 nM.[5]
Histatin 5 TFA	0.57 µM[7]	MMP-9: 0.25 µM.[7]
MMP-2 Inhibitor I (OA-Hy)	1.7 µM (Ki)[5]	Data not available.

MMP-2 Inhibitor II	2.4 μ M (Ki)[8]	Selective. MMP-1: 45 μ M (Ki), MMP-7: 379 μ M (Ki).[8]
MMP2-IN-2	4.2 μ M[7]	MMP-8: 25 μ M, MMP-9: 23.3 μ M, MMP-13: 12 μ M.[7]

Experimental Protocols for IC50 Determination

The determination of IC50 values for MMP-2 inhibitors typically follows a standardized fluorometric assay protocol. This ensures reproducibility and allows for accurate comparison between different compounds.

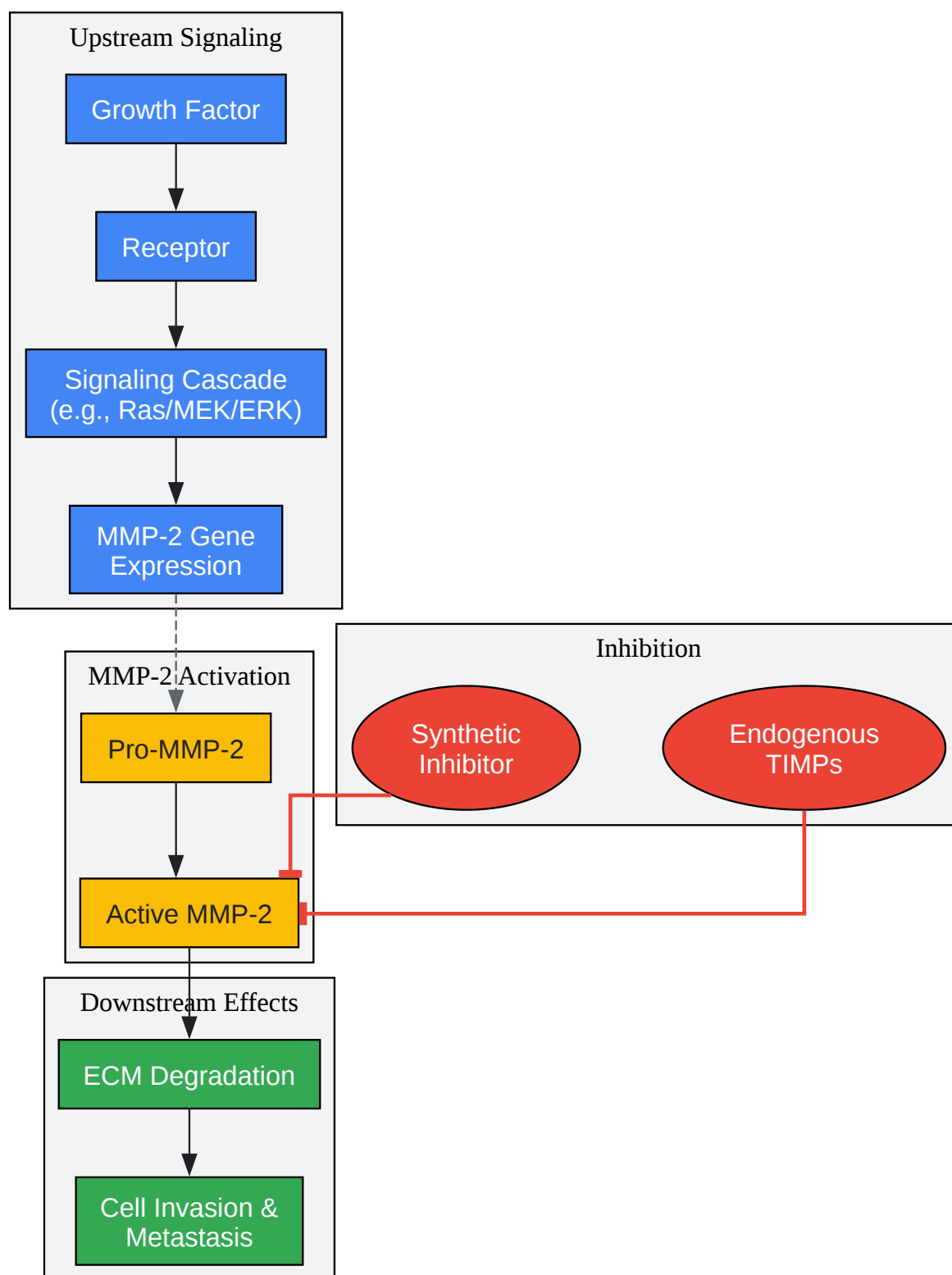
General Protocol: Fluorometric MMP-2 Inhibition Assay

- **Reagent Preparation:** A recombinant human MMP-2 catalytic domain is used as the enzyme source. A specific, commercially available synthetic peptide substrate that fluoresces upon cleavage is prepared in an appropriate assay buffer.
- **Inhibitor Dilution:** The test inhibitor is serially diluted across a range of concentrations chosen to achieve between 5% and 95% inhibition of the enzyme activity.[9] A known broad-spectrum inhibitor, such as Ilomastat, may be used as a positive control.[9]
- **Enzyme-Inhibitor Incubation:** A fixed amount of the MMP-2 enzyme is pre-incubated with the various concentrations of the inhibitor in a microplate. This allows the inhibitor to bind to the enzyme's active site.
- **Initiation of Reaction:** The enzymatic reaction is started by adding the fluorogenic peptide substrate to each well.
- **Fluorescence Measurement:** The plate is incubated at a controlled temperature (e.g., 37°C), and the increase in fluorescence is measured over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
- **Data Analysis and IC50 Calculation:** The percentage of inhibition for each inhibitor concentration is calculated relative to a control sample containing no inhibitor. These values are then plotted against the logarithm of the inhibitor concentration, and a dose-response curve is fitted to the data. The IC50 value is determined as the concentration of the inhibitor

that reduces enzyme activity by 50%.^[10] Experiments are typically performed in duplicate or triplicate to ensure statistical validity.^[9]

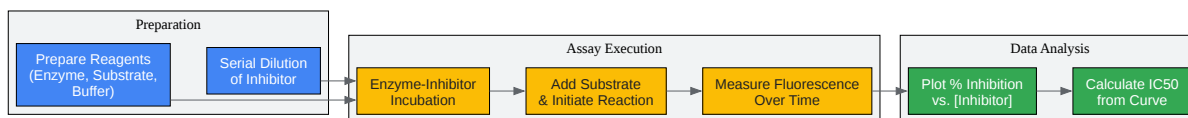
Visualizations: Signaling Pathway and Experimental Workflow

Diagrams created with Graphviz provide a clear visual representation of complex processes.



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Caption: Simplified MMP-2 activation pathway and points of inhibition.



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